molecular formula C21H14Cl2N6Na2O8S2 B14457702 Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 70865-27-9

Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B14457702
CAS No.: 70865-27-9
M. Wt: 659.4 g/mol
InChI Key: QDTRFBUDYHJCDV-UHFFFAOYSA-L
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Description

Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textile dyeing and printing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves the following steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, to form the azo dye.

    Substitution Reaction: The resulting azo compound undergoes further substitution reactions with chlorinated triazine derivatives to introduce the triazinyl group.

    Sulfonation: Finally, the compound is sulfonated to increase its solubility in water, resulting in the disodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The triazinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the triazinyl group under mild conditions.

Major Products Formed

    Oxidation Products: Depending on the extent of oxidation, various oxidation products can be formed, including quinones and other aromatic compounds.

    Reduction Products: The primary reduction products are aromatic amines.

    Substitution Products: Substitution reactions yield a variety of substituted triazine derivatives.

Scientific Research Applications

Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in textile dyeing, printing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The triazinyl group enhances the compound’s reactivity and allows for further functionalization. The sulfonate groups increase the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate
  • Disodium 6-((4-chloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate

Uniqueness

Disodium 6-((4,6-dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate is unique due to the presence of the dichlorotriazinyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

70865-27-9

Molecular Formula

C21H14Cl2N6Na2O8S2

Molecular Weight

659.4 g/mol

IUPAC Name

disodium;6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16Cl2N6O8S2.2Na/c1-29(21-25-19(22)24-20(23)26-21)11-4-3-10-7-16(39(34,35)36)17(18(30)13(10)8-11)28-27-14-6-5-12(37-2)9-15(14)38(31,32)33;;/h3-9,30H,1-2H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

QDTRFBUDYHJCDV-UHFFFAOYSA-L

Canonical SMILES

CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])O)C4=NC(=NC(=N4)Cl)Cl.[Na+].[Na+]

Origin of Product

United States

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